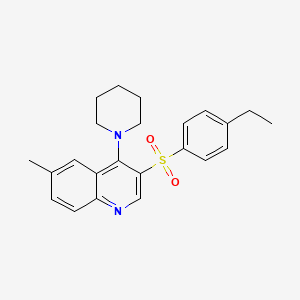![molecular formula C19H20N2O3S B2807198 N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-88-9](/img/structure/B2807198.png)
N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative linked to a quinoline structure. Sulfonamides are a group of drugs that are widely used in medicine, primarily as antibiotics . Quinolines, on the other hand, are aromatic compounds that are also found in many drugs and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The sulfonamide group (-SO2NH2) would be attached to the quinoline ring .Chemical Reactions Analysis
As a sulfonamide and a quinoline, this compound could potentially undergo a variety of chemical reactions. Sulfonamides can react with amines, alcohols, and other nucleophiles, while quinolines can undergo electrophilic substitution, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely have some degree of water solubility due to the polar nature of the sulfonamide group. The quinoline ring is aromatic and therefore relatively stable .科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of related pyrroloquinoline compounds have been explored, revealing differences in crystal packing and potential for use as new hypertension remedies due to strong diuretic properties. The study on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a structurally similar compound, shows two polymorphic forms with distinct crystal organization, indicating a nuanced approach to drug formulation and design for hypertension management (Shishkina et al., 2018).
Antitubercular Activity
The antitubercular potential of pyrroloquinoline derivatives has been explored, providing insights into the synthesis and evaluation of these compounds against tuberculosis. This includes a series of hetarylamides synthesized for their comparative antitubercular activities, demonstrating the therapeutic potential of pyrroloquinoline-based compounds in treating infectious diseases (Ukrainets et al., 2008).
Fungicidal Activity
Research into pyrroloquinoline derivatives for potential fungicidal activity has led to the synthesis of various derivatives, starting with 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones. These compounds show promise in addressing fungal infections, highlighting the versatility of pyrroloquinoline scaffolds in developing fungicides (Kappe & Kappe, 2009).
Synthesis and Structural Analysis for Biological Properties
The synthesis and structural analysis of pyrroloquinoline derivatives, focusing on their diuretic and biological properties, underline the compounds' potential in various therapeutic areas. This includes modified methods for preparing alkylamides of pyrroloquinoline carboxylic acid, offering a pathway to new drug development (Ukrainets et al., 2011).
作用機序
Target of Action
The primary targets of this compound are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The sulfonamide moiety in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby disrupting folate synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the levels of dihydrofolate and tetrahydrofolate, which are essential for DNA synthesis and cell division . The inhibition of carbonic anhydrase affects the carbon dioxide hydration and bicarbonate buffering system , potentially impacting various physiological processes such as respiration and pH regulation .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine . The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.
Result of Action
The inhibition of dihydropteroate synthetase by the compound can lead to a decrease in bacterial DNA synthesis and cell division, providing a potential antibacterial effect . The inhibition of carbonic anhydrase could have various effects depending on the specific isoform of the enzyme that is targeted .
Safety and Hazards
Like all drugs, sulfonamides and quinolines can have side effects and toxicities. Sulfonamides are known to cause allergic reactions in some people, and overuse can lead to bacterial resistance . Quinolines can also have various side effects depending on their specific structures and biological targets .
特性
IUPAC Name |
N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJMOGJGVNUNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)
![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)

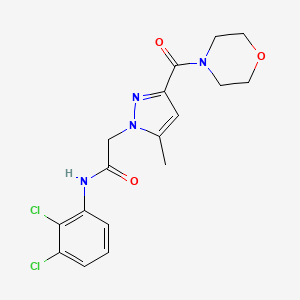
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![3,5-dimethoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2807123.png)

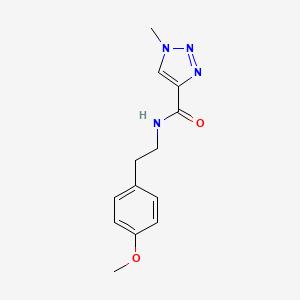
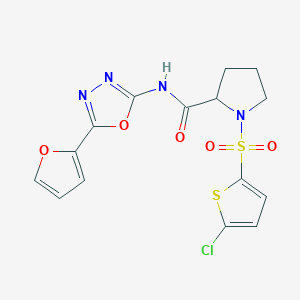
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)
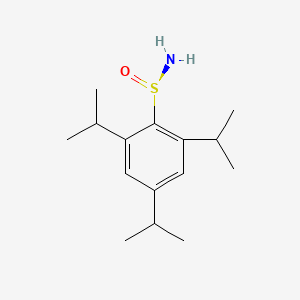
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)
